[3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-based compound featuring a 3-(acetyl-isopropyl-amino) substituent and an acetic acid moiety at the 1-position of the pyrrolidine ring.
Properties
IUPAC Name |
2-[3-[acetyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)13(9(3)14)10-4-5-12(6-10)7-11(15)16/h8,10H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZAFKCGFUZQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl-Isopropyl-Amino Group: This step involves the acetylation of an isopropylamine derivative, followed by its attachment to the pyrrolidine ring.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction modifies solubility and bioavailability for pharmaceutical applications.
Reaction:
Conditions:
-
Catalysts: , -toluenesulfonic acid, or dicyclohexylcarbodiimide (DCC).
Example:
Esterification with ethanol produces ethyl [3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetate, a precursor for prodrug formulations.
Nucleophilic Substitution at the Amino Group
The acetyl-isopropyl-amino group participates in substitution reactions, enabling structural diversification.
Reaction:
Conditions:
-
Nucleophiles: Amines, thiols, or alkoxides.
-
Base: Triethylamine or NaHCO₃ to deprotonate intermediates.
Example:
Replacement of the acetyl group with benzyl chloride forms [3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid, enhancing lipophilicity.
Oxidation
The pyrrolidine ring or acetyl group can be oxidized:
-
Pyrrolidine ring oxidation yields pyrrolidone derivatives.
-
Acetyl group oxidation forms carboxylic acids or ketones.
Reagents:
-
, , or .
Reduction
The carboxylic acid group is reducible to a primary alcohol.
Reaction:
Conditions:
-
Reducing agents: , .
Hydrolysis
The acetyl group undergoes hydrolysis under acidic or basic conditions, yielding free amines.
Reaction:
Conditions:
-
Acidic: HCl or .
-
Basic: NaOH or KOH.
Coupling Reactions
The compound acts as a scaffold in peptide coupling or heterocyclic synthesis.
Example:
DCC-mediated amide bond formation with amines:
.
Mechanistic Insights
-
Esterification: Proceeds via acid-catalyzed nucleophilic acyl substitution or DCC-mediated activation of the carboxylic acid .
-
Substitution: Follows an mechanism at the acetylated nitrogen, influenced by steric hindrance from the isopropyl group.
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Oxidation: Pyrrolidine ring oxidation likely involves radical intermediates, while acetyl group oxidation follows ketone formation pathways.
Scientific Research Applications
Histone Acetylation Inhibition
One of the notable applications of [3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is its role as an inhibitor of histone acetylation. Histone acetylation is a crucial process in the regulation of gene expression and is mediated by histone acetyltransferases (HATs). A study demonstrated that compounds with similar structures exhibited inhibitory effects on Rtt109-catalyzed histone acetylation, suggesting that this compound could also serve as a potential lead compound for developing HAT inhibitors .
Potential Anti-Cancer Activity
The compound's structural analogs have shown promise in targeting cell proliferation pathways, particularly in cancer treatment. Inhibitors of cyclin-dependent kinases (CDKs) have been identified as effective agents against various cancers, including breast cancer and leukemia. The ability of this compound to modulate these pathways could position it as a candidate for further development in oncology .
Neurological Disorders
Research indicates that compounds with similar pharmacophores may possess neuroprotective properties. The modulation of neurotransmitter systems and neuroinflammatory pathways could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into the neuroprotective effects of pyrrolidine derivatives are ongoing, with preliminary findings suggesting potential therapeutic benefits .
Case Study 1: Histone Acetylation Inhibition
In a high-throughput screening (HTS) study, several compounds were tested for their ability to inhibit Rtt109, a HAT involved in histone modification. Among the identified actives, one compound closely related to this compound demonstrated significant inhibition at low micromolar concentrations. Further assays confirmed its ability to inhibit histone acetylation in vitro, indicating its potential as a lead compound for drug development targeting epigenetic modifications .
Case Study 2: Anticancer Activity
A series of pyrrolidine derivatives were evaluated for their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy agents. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions could enhance potency and selectivity against cancer cell lines .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of [3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in ring size, substituent groups, and stereochemistry.
Table 1: Structural and Functional Comparison of Pyrrolidine and Piperidine Derivatives
*Estimated based on structural similarity to compounds.
†Calculated from molecular formula.
Key Observations:
Pyrrolidine derivatives (e.g., the target compound) offer rigidity, which may enhance metabolic stability .
Substituent Effects: Benzyl Groups: Compounds like [(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid show increased aromaticity, which could improve penetration through lipid membranes . Thiazolidinone Hybrids: The thiazole-thiazolidinone hybrid (T6) demonstrates distinct bioactivity, including anticancer properties, attributed to its ability to inhibit metabolic enzymes like aldose reductase .
Stereochemical Variations: The (R)-configuration in [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (CAS 1354015-67-0) highlights the role of stereochemistry in optimizing pharmacokinetic profiles .
Synthetic Pathways :
- Many analogs (e.g., T6) are synthesized via ester hydrolysis under acidic conditions (e.g., glacial acetic acid/HCl), a method adaptable to the target compound .
Biological Activity
[3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrrolidine ring with an acetyl and isopropyl amino group attached to an acetic acid moiety. Its chemical formula is C₉H₁₈N₂O₂, which influences its solubility and reactivity in biological systems. The presence of the acetyl and isopropyl groups may enhance its ability to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that the compound may modulate enzyme activity and alter signal transduction pathways. The exact mechanisms are still under investigation, but preliminary findings suggest potential effects on the central nervous system (CNS) and metabolic processes.
Pharmacological Effects
Studies have indicated several pharmacological effects associated with this compound:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to therapeutic applications in conditions where enzyme modulation is beneficial.
- Neuroprotective Properties : Given its structural similarities to known neuroprotective agents, it may have implications for treating neurodegenerative diseases.
- Antioxidant Activity : The compound's ability to scavenge free radicals has been suggested, which could be relevant in oxidative stress-related conditions.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound exhibited inhibition of acetylcholinesterase (AChE) activity, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .
- Another investigation highlighted its antioxidant properties through various assays, indicating a protective effect against oxidative damage in neuronal cells .
- Molecular Docking Studies :
-
Comparative Analysis :
- When compared to similar compounds, such as piperidine derivatives, this compound displayed unique binding affinities due to its specific functional groups, which may confer distinct biological properties.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic strategies for [3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid, and how can reaction parameters be systematically optimized?
Methodological Answer: The synthesis of pyrrolidine derivatives often involves multi-step reactions, including cyclization, amidation, and functional group protection. For example:
- Intermediate preparation : Use N-Boc protection for the pyrrolidine nitrogen to prevent undesired side reactions during acetylation .
- Amidation : React the protected pyrrolidine with isopropylamine and acetyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to introduce the acetyl-isopropyl-amino group .
- Deprotection and carboxylation : Remove the Boc group using TFA, followed by alkylation with bromoacetic acid in the presence of a base (e.g., NaH) to introduce the acetic acid moiety .
- Optimization : Vary reaction parameters (temperature, solvent, catalyst) systematically. For instance, highlights that adjusting the base (e.g., K₂CO₃ vs. Et₃N) and reaction time (6–24 hours) can improve yields by 20–30% .
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic signals:
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 243.2) and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for acetyl and carboxylic acid groups) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound against specific enzyme targets?
Methodological Answer:
- Target selection : Prioritize enzymes with known interactions with pyrrolidine derivatives (e.g., acetylcholinesterase, GPCRs) .
- Docking workflow :
- Prepare the ligand (protonation states, energy minimization) using software like AutoDock Vina.
- Retrieve the target protein structure from PDB (e.g., 4EY7 for acetylcholinesterase).
- Perform flexible docking to assess binding affinity and key interactions (e.g., hydrogen bonds with catalytic triad residues) .
- Validation : Compare results with experimental IC₅₀ values from enzymatic assays .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrrolidine derivatives?
Methodological Answer:
- Data harmonization : Normalize assay conditions (e.g., pH, temperature, substrate concentration) across studies .
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., acetyl vs. propionyl groups) with activity trends. For example, shows that bulkier substituents reduce acetylcholinesterase inhibition by 40% due to steric hindrance .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in datasets and validate hypotheses .
Q. How can metabolic stability and degradation pathways of this compound be assessed in vitro?
Methodological Answer:
- Hepatocyte incubation : Incubate the compound with human liver microsomes (HLMs) at 37°C, and quantify parent compound degradation via LC-MS/MS over 0–120 minutes .
- Metabolite identification : Use high-resolution MS (HRMS) to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites .
- CYP inhibition assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
Safety and Handling
Q. What laboratory safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H319/H335 warnings) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/particulates .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
